molecular formula C15H15N3 B6144188 (6-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine CAS No. 1092265-94-5

(6-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine

Cat. No.: B6144188
CAS No.: 1092265-94-5
M. Wt: 237.30 g/mol
InChI Key: RJYUWHVMBJHXHN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Common industrial techniques include the use of automated reactors, advanced purification methods, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

(6-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

(6-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine is unique due to its specific structural features, such as the presence of a methyl group at the 6-position and a phenyl group attached to the methanamine moiety. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(6-methyl-1H-benzimidazol-2-yl)-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-10-7-8-12-13(9-10)18-15(17-12)14(16)11-5-3-2-4-6-11/h2-9,14H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYUWHVMBJHXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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